Ácido 3,4-dimetoxicinámico

Descripción general

Descripción

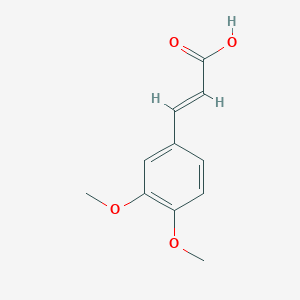

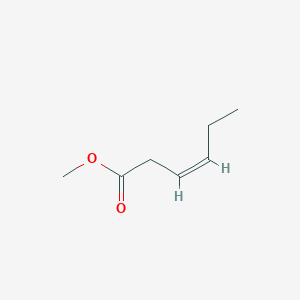

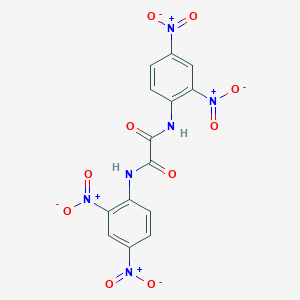

El éter dimetilílico del ácido cafeico, también conocido como ácido 3,4-dimetoxicinámico, es un compuesto orgánico derivado del ácido cafeico. Se caracteriza por la presencia de dos grupos metoxi unidos al anillo aromático. Este compuesto se encuentra naturalmente en los granos de café y se ha estudiado por sus diversas actividades biológicas, incluidas las propiedades antioxidantes y antiinflamatorias .

Aplicaciones Científicas De Investigación

El éter dimetilílico del ácido cafeico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos.

Biología: Los estudios han demostrado su potencial para modular las vías biológicas, incluidos los efectos antioxidantes y antiinflamatorios.

Industria: Se utiliza como antioxidante natural en productos alimenticios y cosméticos.

Mecanismo De Acción

El mecanismo de acción del éter dimetilílico del ácido cafeico implica su interacción con diversos objetivos moleculares y vías:

Actividad antioxidante: Capta los radicales libres y reduce el estrés oxidativo mediante la donación de átomos de hidrógeno.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y modula las vías de señalización como la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB).

Análisis Bioquímico

Biochemical Properties

3,4-Dimethoxycinnamic acid has been shown to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit considerable antioxidant capacity and radical scavenging activity . This suggests that 3,4-Dimethoxycinnamic acid may interact with enzymes involved in oxidative stress pathways, potentially acting as a free radical scavenger.

Cellular Effects

3,4-Dimethoxycinnamic acid has been found to exert anti-apoptotic effects on L-02 cells via the ROS-mediated signaling pathway . This suggests that 3,4-Dimethoxycinnamic acid may influence cell function by modulating cell signaling pathways related to apoptosis and oxidative stress.

Molecular Mechanism

The exact molecular mechanism of 3,4-Dimethoxycinnamic acid is not fully understood. Its antioxidant and anti-inflammatory effects suggest that it may interact with biomolecules involved in these processes. For instance, it may bind to enzymes involved in the production of reactive oxygen species (ROS), inhibiting their activity and thereby reducing oxidative stress .

Temporal Effects in Laboratory Settings

Given its antioxidant properties, it may be expected to exert its effects over a prolonged period, as long as the oxidative stress condition persists .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 3,4-Dimethoxycinnamic acid in animal models. Studies have shown that compounds with similar structures and properties can have dosage-dependent effects, with increased dosages leading to more pronounced effects .

Metabolic Pathways

3,4-Dimethoxycinnamic acid is likely involved in metabolic pathways related to the biosynthesis and degradation of lignin, given its structural similarity to cinnamic acid . It may interact with enzymes or cofactors involved in these pathways.

Subcellular Localization

Given its potential role in modulating oxidative stress pathways, it may be localized in cellular compartments where reactive oxygen species are generated, such as the mitochondria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éter dimetilílico del ácido cafeico se puede sintetizar mediante la metilación del ácido cafeico. El proceso implica la reacción del ácido cafeico con metanol en presencia de un catalizador como el ácido sulfúrico o el ácido clorhídrico. La reacción suele ocurrir en condiciones de reflujo, y el producto se purifica mediante recristalización .

Métodos de producción industrial: En entornos industriales, la síntesis del éter dimetilílico del ácido cafeico sigue principios similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener rendimientos y pureza más altos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía pueden mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El éter dimetilílico del ácido cafeico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados del ácido dihidrocafeico.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila a menudo implican reactivos como el bromo o el ácido nítrico.

Principales productos formados:

Oxidación: Formación de quinonas.

Reducción: Formación de derivados del ácido dihidrocafeico.

Sustitución: Formación de derivados bromados o nitrados.

Comparación Con Compuestos Similares

El éter dimetilílico del ácido cafeico es único debido a sus características estructurales específicas y actividades biológicas. Compuestos similares incluyen:

Éster fenetílico del ácido cafeico: Conocido por sus propiedades neuroprotectoras y antiinflamatorias.

Ácido ferúlico: Presenta actividades antioxidantes y antiinflamatorias.

Ácido clorogénico: Se encuentra en el café, tiene propiedades antioxidantes y antidiabéticas.

Cada uno de estos compuestos comparte algunas similitudes estructurales con el éter dimetilílico del ácido cafeico, pero difiere en sus actividades biológicas y aplicaciones específicas.

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWJAPEBGSQPR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016475 | |

| Record name | (E)-3,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14737-89-4, 2316-26-9 | |

| Record name | trans-3,4-Dimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxycinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVZ841PVJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 181.5 °C | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While research on 3,4-Dimethoxycinnamic acid's specific interactions is ongoing, several studies shed light on its potential mechanisms of action:

- Anti-amyloidogenic activity: 3,4-Dimethoxycinnamic acid has been shown to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. [ [] ] This suggests a potential interaction with the aggregation-prone regions of α-synuclein, preventing the formation of toxic amyloid fibrils. [ [] ]

- Inhibition of Tyrosinase: In silico and in vitro studies indicate that 3,4-Dimethoxycinnamic acid demonstrates non-competitive inhibition of tyrosinase. [ [] ] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition could contribute to the compound's potential depigmentation effects.

- Modulation of Polyamine Levels: 3,4-Dimethoxycinnamic acid can influence polyamine levels in various rat tissues. [ [] ] While the specific mechanisms require further investigation, this suggests potential interactions with enzymes involved in polyamine synthesis or degradation.

A:

- Spectroscopic data: Specific spectroscopic data can be found in publications focusing on the compound's characterization. For example, a study using mass spectrometry examined the trimethylsilyl derivatives of 3,4-Dimethoxycinnamic acid and related compounds. [ [] ] Additionally, crystallographic data providing insights into its structure have been reported. [ [] , [] ]

ANone: There is no evidence suggesting that 3,4-Dimethoxycinnamic acid itself acts as a catalyst. Research primarily focuses on its biological activities rather than its catalytic properties.

ANone: Yes, computational approaches have been employed to investigate 3,4-Dimethoxycinnamic acid:

- Virtual Screening and Molecular Docking: Researchers have utilized virtual screening and molecular docking to predict 3,4-Dimethoxycinnamic acid's potential as a multi-target anti-Alzheimer's disease agent. [ [] ] This approach involved docking the compound against known AD-related targets to assess binding affinities and predict potential interactions.

ANone: Several studies provide insights into the SAR of 3,4-Dimethoxycinnamic acid and related compounds:

- Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring can significantly influence activity. For example, p-hydroxycinnamic acid exhibits osteogenic activity, while 3,4-Dimethoxycinnamic acid, with methoxy groups replacing the hydroxyls, does not. [ [] ]

- Side Chain Modifications: Studies on cinnamic acid derivatives indicate that modifications to the side chain, such as esterification or amidation, can alter their antioxidant and hypolipidemic properties. [ [] ]

- Substitution Pattern: The specific substitution pattern on the aromatic ring, including the type and position of substituents, can influence enzyme inhibitory activity, as observed in studies on laccase. [ [] ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-carboxyethylamino)butylamino]propanoic acid](/img/structure/B83814.png)

![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)

![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B83843.png)